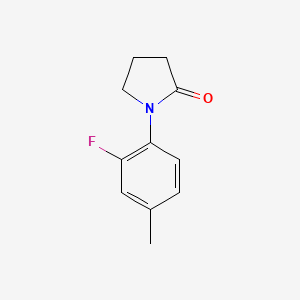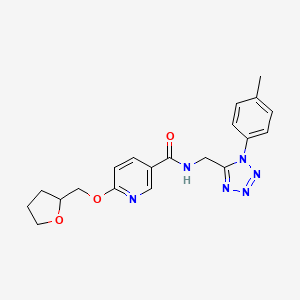
6-((tetrahydrofuran-2-yl)methoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((tetrahydrofuran-2-yl)methoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a tetrahydrofuran ring, a p-tolyl group, a tetrazole ring, and a nicotinamide moiety . These functional groups suggest that this compound could have potential applications in medicinal chemistry or biochemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The tetrahydrofuran ring and the tetrazole ring could contribute to the three-dimensionality of the molecule, potentially influencing its biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group in the nicotinamide moiety could participate in hydrolysis or condensation reactions. The tetrazole ring could also be involved in various reactions, depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents. The tetrahydrofuran and tetrazole rings could also influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antiprotozoal Activity : The synthesis of related compounds, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine and its aza-analogues, has been reported with significant antiprotozoal activity. These compounds were synthesized through a series of chemical reactions, including bromination, Suzuki coupling, and hydrogenation, resulting in molecules with potent in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum. Such compounds have been evaluated for their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).
Antimicrobial Screening : Another study on nicotinic acid derivatives, including 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, showcased their synthesis and antimicrobial screening against various bacteria and fungi. The research aimed to explore these compounds' effectiveness as antimicrobial agents (Patel & Shaikh, 2010).
Corrosion Inhibition
Corrosion Inhibition : Nicotinamide derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid solution. The study focused on synthesizing new nicotinamide derivatives and evaluating their efficiency as corrosion inhibitors, revealing that these compounds can significantly protect mild steel against corrosion, highlighting their potential in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Antineoplastic Activities
Antineoplastic Activities : Research into 6-substituted nicotinamides has been conducted to explore their synthesis and antineoplastic activities. These compounds have shown moderate activity against certain types of leukemia, indicating potential therapeutic applications in cancer treatment (Ross, 1967).
Zukünftige Richtungen
The future research directions for this compound would likely depend on its potential applications. If it shows promise in preliminary studies, it could be further optimized and studied in more detail. Potential areas of study could include exploring its mechanism of action, optimizing its synthesis, and investigating its physical and chemical properties .
Eigenschaften
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-14-4-7-16(8-5-14)26-18(23-24-25-26)12-22-20(27)15-6-9-19(21-11-15)29-13-17-3-2-10-28-17/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJKLQWKNJRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CN=C(C=C3)OCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate](/img/structure/B2585873.png)
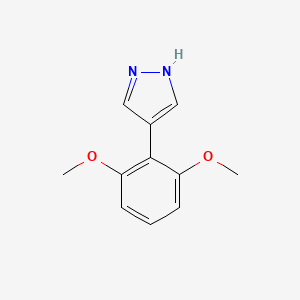
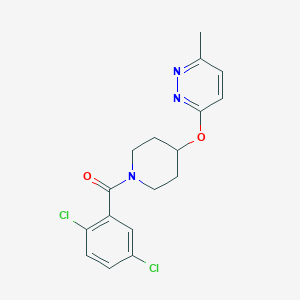
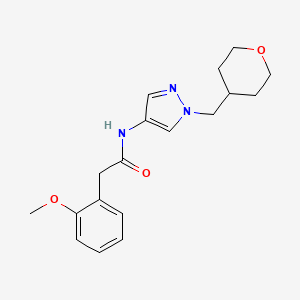

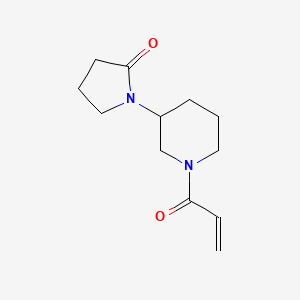
![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)
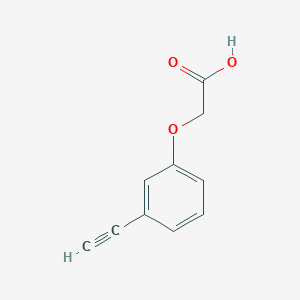
![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)
